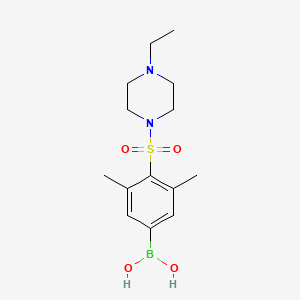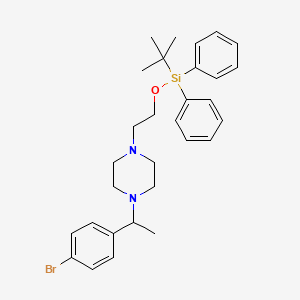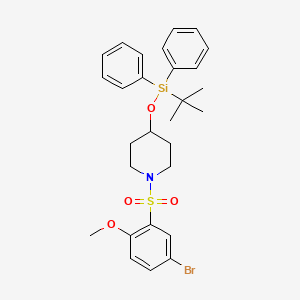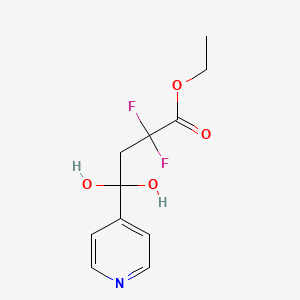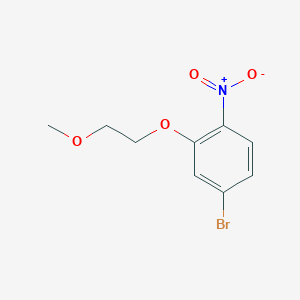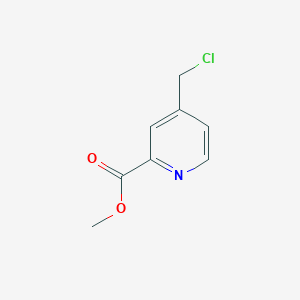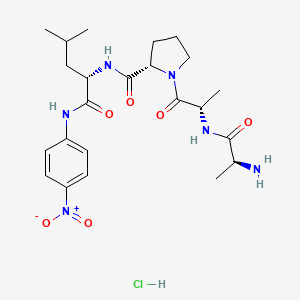
h-Ala-ala-pro-leu-pna hcl
概要
説明
The compound h-Ala-ala-pro-leu-pna hydrochloride is a synthetic peptide substrate commonly used in biochemical research. It is composed of a sequence of amino acids: alanine, alanine, proline, and leucine, linked to a p-nitroanilide group. This compound is often utilized in enzymatic studies due to its chromogenic properties, which allow for easy detection and measurement of enzymatic activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of h-Ala-ala-pro-leu-pna hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of h-Ala-ala-pro-leu-pna hydrochloride follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反応の分析
Types of Reactions
h-Ala-ala-pro-leu-pna hydrochloride: primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by proteases, which cleave the peptide bond between the leucine and p-nitroanilide group, releasing p-nitroaniline, a chromogenic product.
Common Reagents and Conditions
Enzymes: Proteases such as chymotrypsin, trypsin, and elastase.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).
Temperature: Typically conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of h-Ala-ala-pro-leu-pna hydrochloride is p-nitroaniline, which can be detected spectrophotometrically due to its yellow color .
科学的研究の応用
h-Ala-ala-pro-leu-pna hydrochloride: is widely used in scientific research, particularly in the following areas:
Enzyme Kinetics: Used as a substrate to study the activity and specificity of proteases.
Drug Development: Employed in screening assays to identify potential inhibitors of proteases, which are targets for various diseases.
Biochemical Pathways: Helps in elucidating the roles of proteases in biological processes such as protein degradation, signal transduction, and immune response.
作用機序
The mechanism of action of h-Ala-ala-pro-leu-pna hydrochloride involves its recognition and cleavage by specific proteases. The peptide bond between leucine and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 405 nm, corresponding to the release of p-nitroaniline .
類似化合物との比較
h-Ala-ala-pro-leu-pna hydrochloride: can be compared with other chromogenic peptide substrates such as:
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used for chymotrypsin and cathepsin G assays.
Gly-Pro-pNA hydrochloride: A substrate for dipeptidyl peptidase IV (DPP-IV).
H-Ala-Pro-pNA hydrochloride: Another substrate for DPP-IV, differing in the amino acid sequence.
These compounds share similar applications in enzymatic studies but differ in their amino acid sequences, which confer specificity for different proteases.
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O6.ClH/c1-13(2)12-18(21(31)26-16-7-9-17(10-8-16)29(34)35)27-22(32)19-6-5-11-28(19)23(33)15(4)25-20(30)14(3)24;/h7-10,13-15,18-19H,5-6,11-12,24H2,1-4H3,(H,25,30)(H,26,31)(H,27,32);1H/t14-,15-,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVUXAHVUZGKQ-RFFPBCEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)
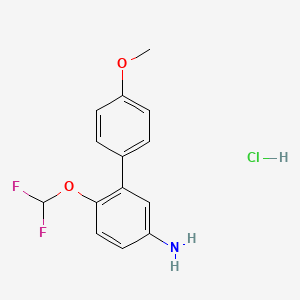

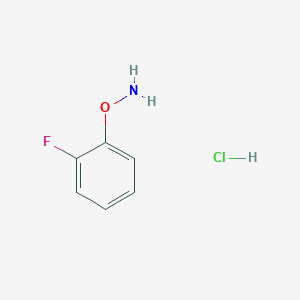
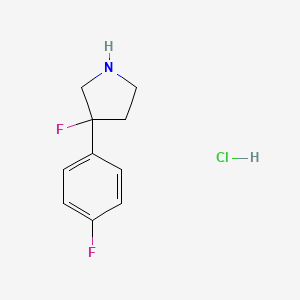
![1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1445937.png)
